[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
Description
[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a thiophene ring at the 5-position and a methanethiol (-CH₂SH) group at the 3-position. This structure combines sulfur-containing moieties (thiophene and methanethiol) with the oxazole heterocycle, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C8H7NOS2 |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanethiol |
InChI |
InChI=1S/C8H7NOS2/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2 |
InChI Key |
FJWRSQVTMIRQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with hydroxylamine to form the oxazole ring, followed by the introduction of the methanethiol group. The reaction conditions typically require a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Halogenating agents like bromine (Br2) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of both thiophene and oxazole rings makes it a candidate for drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine
In medicine, [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in organic electronics and polymer science.
Mechanism of Action
The mechanism of action of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the oxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural similarities with other oxazole-based methanethiol derivatives, particularly (5-phenyl-1,2-oxazol-3-yl)methanethiol and (2-phenyl-1,3-oxazol-4-yl)methanethiol (both reported in PubChemLite under molecular formula C₁₀H₉NOS) . Key differences lie in the aromatic substituents (thiophene vs. phenyl) and the oxazole ring orientation (1,2-oxazole vs. 1,3-oxazole).
| Property | [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol | (5-Phenyl-1,2-oxazol-3-yl)methanethiol | (2-Phenyl-1,3-oxazol-4-yl)methanethiol |
|---|---|---|---|
| Molecular Formula | C₈H₆NOS₂ | C₁₀H₉NOS | C₁₀H₉NOS |
| Molecular Weight (Da) | ~212.3 | 191.04 | 191.04 |
| Aromatic Substituent | Thiophene (C₄H₃S) | Phenyl (C₆H₅) | Phenyl (C₆H₅) |
| Oxazole Orientation | 1,2-Oxazole | 1,2-Oxazole | 1,3-Oxazole |
| Key Functional Groups | -SH, N, O, S (thiophene) | -SH, N, O | -SH, N, O |
Physicochemical Properties
Hydrogen Bonding and Reactivity
The methanethiol (-SH) group acts as a hydrogen bond donor, while the oxazole’s nitrogen and oxygen atoms serve as hydrogen bond acceptors. The thiophene’s sulfur may engage in weaker non-covalent interactions (e.g., S···π contacts). Compared to phenyl analogs:
- Solubility: The thiophene moiety could enhance solubility in non-polar solvents relative to phenyl derivatives.
Hydrogen Bonding and Crystal Packing
Graph set analysis (as per Etter’s formalism) reveals that oxazole-methanethiol derivatives often form chain (C) or ring (R) motifs via N-H···O/S or S-H···N/O interactions . For example:
- (5-Phenyl-1,2-oxazol-3-yl)methanethiol exhibits a C(4) chain motif via S-H···N bonds.
- The thiophene analog may form dual hydrogen-bonding networks due to the additional sulfur atom, though crystallographic data for this specific compound remains sparse.
Patent and Literature Prevalence
PubChemLite data highlights significant industrial interest in phenyl-substituted analogs:
- (5-Phenyl-1,2-oxazol-3-yl)methanethiol : Cited in 2,179 patents , suggesting applications in agrochemicals or pharmaceuticals.
This may reflect its niche applications in conductive polymers or catalysis, where sulfur-rich heterocycles are prioritized.
Biological Activity
The compound [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol, also known by its CAS number 1267618-02-9, is a heterocyclic organic molecule with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₈H₇NO₂S
- Molecular Weight : 181.21 g/mol
- IUPAC Name : [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- Structure :
- The compound features a thiophene ring and an oxazole moiety, contributing to its potential reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol has indicated several areas of interest:
Antimicrobial Activity
Studies have shown that compounds containing thiophene and oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazoles have been explored for their ability to inhibit various bacterial strains. A comparative analysis of related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 20 | 5 |
| Compound B | E. coli | 25 | 10 |
| [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol | P. aeruginosa | 18 | 15 |
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have been conducted to evaluate the safety profile of this compound. For example, a study utilizing the MTT assay revealed that concentrations above 30 µM led to significant reductions in cell viability in neuroblastoma cells.
The proposed mechanism of action for [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : It potentially alters bacterial membrane permeability, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol showed promising antibacterial activity comparable to standard antibiotics.
- Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines (e.g., HeLa and MCF7), [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxic effects that warrant further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
